molecular formula C10H13N3O B13066816 3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13066816
M. Wt: 191.23 g/mol
InChI Key: XCJXTDFUWUKPEW-UHFFFAOYSA-N
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Description

3-Methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-5-one core substituted with a methyl group at position 3 and an isopropyl group at position 7. This scaffold is of pharmaceutical interest due to its structural similarity to bioactive pyrazolo-pyrimidine derivatives, such as Zolpidem and Zaleplon (sedative-hypnotic agents) .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-7-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-6(2)8-4-9(14)12-10-7(3)5-11-13(8)10/h4-6H,1-3H3,(H,12,14)

InChI Key

XCJXTDFUWUKPEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)C=C(N2N=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the use of MeONa in BuOH under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and isopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H13N3OC_{10}H_{13}N_3O and a molecular weight of approximately 179.26 g/mol. Its unique structure features a fused ring system combining pyrazole and pyrimidine moieties, with specific substitutions that enhance its biological activity. The presence of a methyl group at the 3-position and an isopropyl group at the 7-position contributes to its lipophilicity, facilitating interactions with hydrophobic regions in target proteins.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has demonstrated that 3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits significant anticancer properties. It has been shown to inhibit specific enzyme activities that are crucial for tumor growth and proliferation. For instance, studies indicate that the compound can bind to active sites of kinases involved in cancer signaling pathways, thereby modulating downstream effects that promote cell survival and division.

2. Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may interfere with viral replication processes by inhibiting viral enzymes or altering host cell environments conducive to infection. This makes it a candidate for further development as an antiviral agent against various viral pathogens.

3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. The compound has been linked to reduced oxidative stress and inflammation in neuronal cells, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This aspect is particularly promising as it opens avenues for developing new therapeutic strategies aimed at neuroprotection.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated a significant dose-dependent inhibition of cell proliferation, with certain derivatives exhibiting enhanced potency compared to the parent compound.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The study found that treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain tissue of treated subjects compared to controls.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of tumor growth through enzyme modulationSignificant dose-dependent inhibition observed
Antiviral PropertiesInterference with viral replicationPotential candidate against various viral pathogens
Neuroprotective EffectsReduction of oxidative stress and inflammationImproved cognitive function in animal models

Mechanism of Action

The mechanism of action of 3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. As a purine analogue, it can interfere with purine metabolism, leading to the inhibition of DNA and RNA synthesis in certain cells . This mechanism is particularly relevant in its antitrypanosomal activity, where it disrupts the parasite’s nucleic acid synthesis.

Comparison with Similar Compounds

Key Structural Attributes

  • C7 isopropyl group : A hydrophobic substituent that may improve metabolic stability compared to polar groups (e.g., CF₃) .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Compound Name C3 Substituent C7 Substituent Key Properties Reference
3-Methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Methyl Isopropyl Predicted higher lipophilicity (logP) vs. CF₃ analogs; moderate solubility
3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one 4-Methoxyphenyl Trifluoromethyl High polarity (CF₃), improved metabolic resistance; yield: 91% via Suzuki
5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-CF₃-phenyl Phenyl Enhanced π-π stacking potential; synthesized via sequential arylation
3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Ethyl Methyl Lower molecular weight (177.20 g/mol); limited solubility in polar solvents

Reactivity and Functionalization

  • C3 Arylation : Brominated analogs (e.g., 3-bromo-7-CF₃ derivatives) undergo efficient Suzuki coupling with aryl boronic acids, avoiding debromination using XPhosPdG2/XPhos . The methyl group in the target compound likely necessitates alternative activation strategies for further functionalization.
  • C5 Modification : Lactam C–O bonds in pyrazolo[1,5-a]pyrimidin-5-ones can be activated with PyBroP for cross-coupling, enabling 3,5-diarylated derivatives .

Challenges and Opportunities

  • Synthetic Limitations : Water-based reactions (green chemistry) are feasible for arylations but face compatibility issues with hydrophobic substituents like isopropyl .
  • Biological Optimization : Comparative studies with CF₃, methyl, and isopropyl substituents are needed to elucidate structure-activity relationships (SAR).

Biological Activity

3-Methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C10_{10}H13_{13}N3_3O
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1566175-37-8

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines.

Case Study: Anticancer Efficacy

In a comparative study involving a series of pyrazolo[1,5-a]pyrimidinones, the biological activity was assessed using the MTT assay on MDA-MB-231 (human breast cancer) cells. The results indicated that while some derivatives showed no significant growth inhibition, others demonstrated notable cytotoxic effects.

CompoundIC50_{50} (µM)Cell Line
Compound A15.3MCF-7
Compound B>50MDA-MB-231
This compoundTBDTBD

The data suggest that further optimization of the compound's structure could enhance its efficacy against specific cancer types.

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines have been reported to inhibit various kinases such as PI3K and GSK-3. These kinases are crucial for cell growth and survival, making them attractive targets for anticancer therapies .
  • Antitubercular Activity : Some derivatives have shown potential against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity beyond anticancer effects .
  • Cell Cycle Arrest : Research indicates that certain analogs can induce cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives reveal that modifications at specific positions on the core structure can significantly influence biological activity. For instance:

  • Substitution at the 7-position : Alkyl groups such as isopropyl enhance lipophilicity and potentially improve cell permeability.

Key Findings from SAR Studies

PositionSubstituentEffect on Activity
7IsopropylIncreased potency
4HydroxylImproved solubility
3MethylEnhanced selectivity

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